molecular formula C10H9N3O2 B14362169 1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione CAS No. 90946-41-1

1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione

Cat. No.: B14362169
CAS No.: 90946-41-1
M. Wt: 203.20 g/mol
InChI Key: VTABBJLJTYFRKE-UHFFFAOYSA-N
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Description

1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The benzyl group attached to the triazine ring may impart unique properties to this compound, making it of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with cyanuric chloride, followed by cyclization under basic conditions. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but with optimized parameters for scalability. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-dione: Lacks the benzyl group, leading to different chemical properties.

    1-Benzyl-1,3,5-triazine-2,4,6-trione: Contains an additional carbonyl group, affecting its reactivity.

    1-Benzyl-1,3,5-triazine-2,4-diamine: Substitution of oxygen with nitrogen, altering its biological activity.

Uniqueness

1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione’s unique structure, with the benzyl group attached to the triazine ring, imparts specific chemical and biological properties that distinguish it from other triazine derivatives

Properties

CAS No.

90946-41-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-benzyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H9N3O2/c14-9-11-7-13(10(15)12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,14,15)

InChI Key

VTABBJLJTYFRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=O)NC2=O

Origin of Product

United States

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